![molecular formula C7H11Cl2FN2 B2477283 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1909336-86-2](/img/structure/B2477283.png)
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
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Description
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, also known as FPEA, is a chemical compound that has been widely used in scientific research. It is a fluorinated analog of phenethylamine, which is a class of compounds that has been studied for its potential therapeutic applications. FPEA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Chemoselective Functionalization
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is involved in chemoselective functionalization processes. Notably, the functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These processes involve selective substitutions at different positions of the compound, demonstrating the ability to manipulate the chemical structure for specific outcomes. Chemoselective amination conditions facilitate exclusive bromide substitution for both secondary amines and primary anilines. A reversal in chemoselectivity and selective substitution under specific conditions highlights the compound's versatile application in synthesis and organic chemistry (Stroup et al., 2007).
Nickel-Catalyzed Coupling
The compound plays a role in nickel-catalyzed coupling processes, particularly involving fluoroarenes and amines. This method is effective with various types of fluoroarenes and fluoropyridines, reacting with cyclic or acyclic aliphatic amines. The reactions showcase tolerance to multiple functional groups, indicating the compound's utility in complex chemical synthesis and modifications (Zhu & Wang, 2013).
Aminoborohydride Reagents in Amination
Aminoborohydride reagents are employed to promote amination of related fluoropyridines under mild conditions. This method represents a general approach to obtain 2-(dialkylamino)pyridines directly from fluoropyridines, showcasing the potential of this compound in facilitating mild and efficient synthesis routes (Thomas et al., 2003).
Catalyst-Free Amination
The compound is involved in catalyst-free amination processes, illustrating its applicability in more straightforward, less resource-intensive synthesis methods. The reaction of related fluoropyridines with adamantane amines under catalyst-free conditions indicates the compound's relevance in efficient and straightforward chemical synthesis processes (Abel et al., 2015).
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCQEPBLFCSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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